

Application Notes and Protocols: SF-C5-Tpp Solution for Mitochondrial Research

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Compound of Interest

Compound Name: SF-C5-Tpp

Cat. No.: B15137280

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Introduction

SF-C5-Tpp is a mitochondria-targeted protonophoric uncoupler. The triphenylphosphonium (TPP) cation moiety facilitates the accumulation of the molecule within the mitochondria, driven by the mitochondrial membrane potential. Inside the mitochondria, the **SF-C5-Tpp** molecule acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane. This uncoupling of oxidative phosphorylation from ATP synthesis leads to an increase in oxygen consumption and a decrease in mitochondrial membrane potential. These characteristics make **SF-C5-Tpp** a valuable tool for studying mitochondrial function and dysfunction in various physiological and pathological contexts.

Data Presentation

The following tables summarize the quantitative effects of **SF-C5-Tpp** on mitochondrial function based on published experimental data.

Table 1: Effect of **SF-C5-Tpp** on Mitochondrial Respiration

Concentration (nM)	Basal Respiration Rate (Relative Units)	State 4 Respiration Rate (Relative Units)
0	Baseline	Baseline
250	Pronounced Acceleration	Pronounced Acceleration

Data extracted from experiments on isolated rat liver mitochondria (RLM).[1]

Table 2: Effect of **SF-C5-Tpp** on Mitochondrial Membrane Potential

Compound	Concentration (μM)	Change in Safranin O Absorbance (Indicative of Membrane Potential)
SF-C5-Tpp	0.25 (successive additions)	Progressive decrease, indicating depolarization

Data from experiments on isolated rat liver mitochondria (RLM) using the fluorescent probe Safranin O.[2]

Experimental Protocols

Protocol 1: Preparation of **SF-C5-Tpp** Stock Solution

Objective: To prepare a concentrated stock solution of **SF-C5-Tpp** for use in mitochondrial assays.

Materials:

- **SF-C5-Tpp** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Microcentrifuge tubes
- Pipettes and sterile tips

Procedure:

- Precaution: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling **SF-C5-Tpp** and DMSO.
- Weighing: Accurately weigh a precise amount of **SF-C5-Tpp** powder in a microcentrifuge tube.
- Dissolution: Add the appropriate volume of anhydrous DMSO to the tube to achieve a desired stock concentration (e.g., 10 mM). Vortex thoroughly until the powder is completely dissolved.
- Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Note: The choice of DMSO as a solvent is based on its common use for dissolving similar mitochondria-targeting compounds.[3] The final concentration of DMSO in the experimental medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced artifacts.

Protocol 2: Mitochondrial Respiration Assay

Objective: To measure the effect of **SF-C5-Tpp** on the oxygen consumption rate of isolated mitochondria.

Materials:

- Isolated mitochondria (e.g., rat liver mitochondria, RLM) at a known protein concentration (e.g., 0.5 mg protein/mL)
- **SF-C5-Tpp** stock solution
- Respiration Buffer (see composition below)
- High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
- Substrates and inhibitors (e.g., succinate, rotenone, ADP)

Respiration Buffer Composition:

- MOPS: 20 mM (pH 7.2)
- Sucrose: 250 mM
- EGTA: 1 mM
- MgCl₂: 2 mM
- KH₂PO₄: 2 mM

Procedure:

- Instrument Setup: Calibrate the respirometer according to the manufacturer's instructions.
- Mitochondria Addition: Add the isolated mitochondria to the respirometer chamber containing pre-warmed respiration buffer.
- Substrate Addition: Add the respiratory substrate (e.g., 5 mM succinate) and an inhibitor of Complex I (e.g., 2 μM rotenone) to energize the mitochondria.
- State 2 Respiration: Record the basal oxygen consumption rate (State 2).
- State 3 Respiration: Add a known amount of ADP (e.g., 100 μM) to induce ATP synthesis and measure the coupled respiration rate (State 3).
- State 4 Respiration: After the added ADP is phosphorylated to ATP, the respiration rate will decrease to the State 4 level.
- **SF-C5-Tpp** Addition: Add the desired concentration of **SF-C5-Tpp** to the chamber and record the change in oxygen consumption. A pronounced acceleration of respiration is expected.^[1]
- Data Analysis: Analyze the oxygen consumption traces to determine the effects of **SF-C5-Tpp** on different respiratory states.

Protocol 3: Mitochondrial Membrane Potential Assay

Objective: To measure the effect of **SF-C5-Tpp** on the mitochondrial membrane potential.

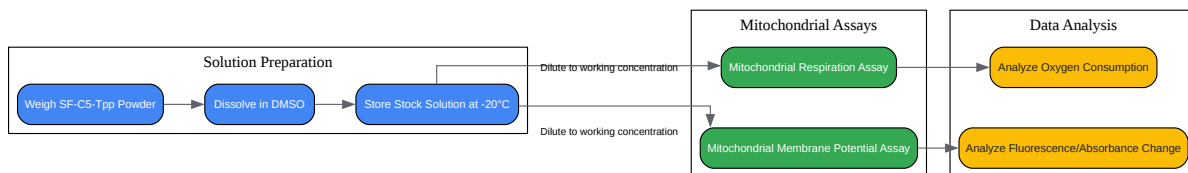
Materials:

- Isolated mitochondria
- **SF-C5-Tpp** stock solution
- Incubation buffer (similar to Respiration Buffer)
- Mitochondrial membrane potential-sensitive fluorescent dye (e.g., Safranin O)
- Fluorometer or spectrophotometer

Procedure:

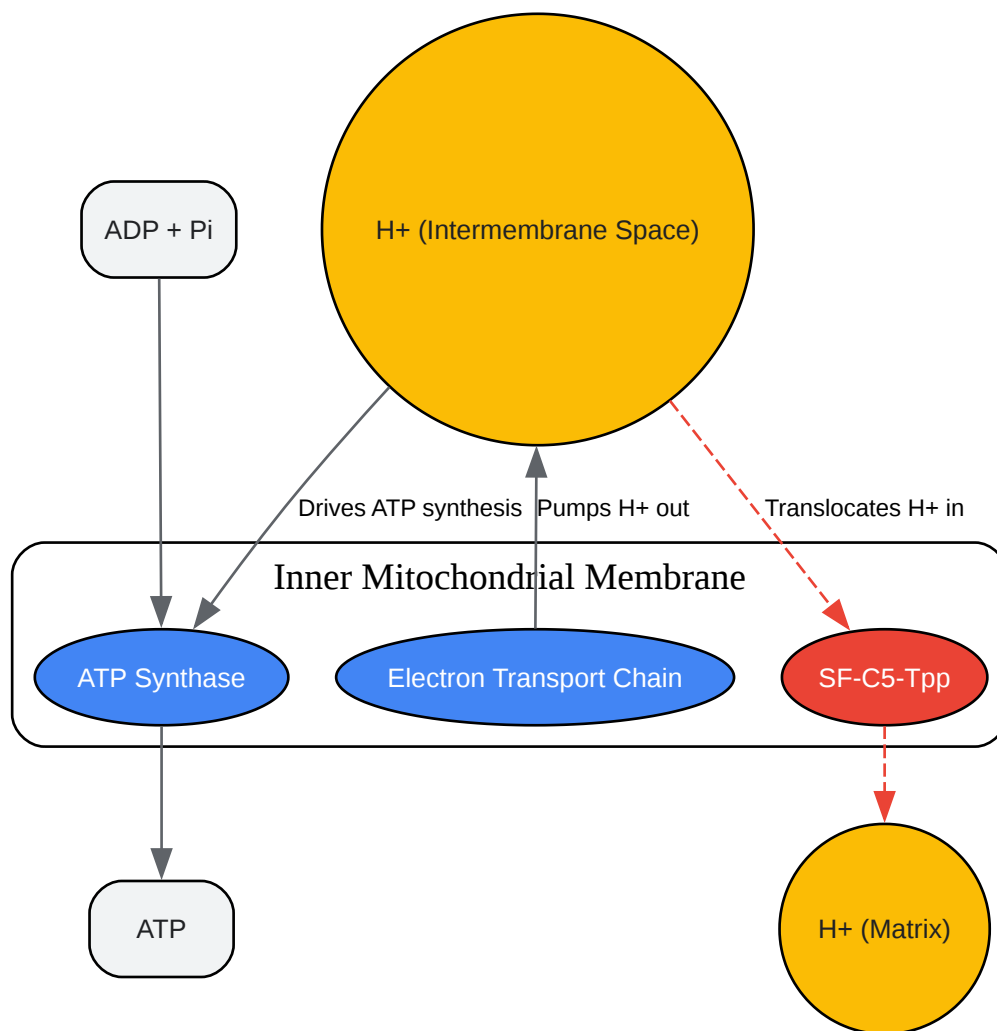
- Mitochondria Incubation: Suspend the isolated mitochondria in the incubation buffer in a cuvette.
- Dye Addition: Add the fluorescent dye (e.g., 15 μM Safranin O) to the mitochondrial suspension and allow it to equilibrate.
- Baseline Measurement: Record the baseline fluorescence or absorbance.
- **SF-C5-Tpp** Addition: Add **SF-C5-Tpp** in successive small aliquots (e.g., 0.25 μM) to the cuvette.^[2]
- Continuous Monitoring: Continuously monitor the change in fluorescence or absorbance after each addition. A decrease in Safranin O absorbance is indicative of mitochondrial membrane depolarization.^[2]
- Data Analysis: Plot the change in fluorescence or absorbance against the concentration of **SF-C5-Tpp** to determine its effect on mitochondrial membrane potential.

Mandatory Visualizations



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Caption: Experimental workflow for **SF-C5-Tpp** preparation and mitochondrial analysis.



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Caption: Mechanism of mitochondrial uncoupling by **SF-C5-Tpp**.

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References

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